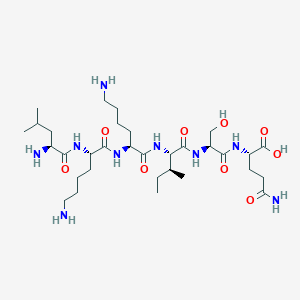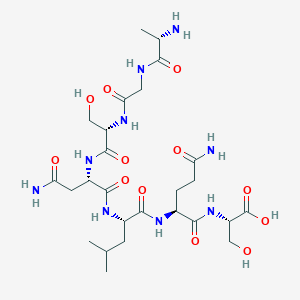![molecular formula C17H33NO2S B14180796 1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane CAS No. 849334-48-1](/img/structure/B14180796.png)
1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[211]tetradecane is a complex organic compound characterized by its unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Spiro Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Sulfonyl Group: This step often involves sulfonylation using reagents like sulfonyl chlorides under basic conditions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Applications De Recherche Scientifique
1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.10]decane
- 1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.12]pentadecane
Uniqueness
1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as mentioned above.
Propriétés
Numéro CAS |
849334-48-1 |
|---|---|
Formule moléculaire |
C17H33NO2S |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
1-tert-butylsulfonyl-1-azaspiro[2.11]tetradecane |
InChI |
InChI=1S/C17H33NO2S/c1-16(2,3)21(19,20)18-15-17(18)13-11-9-7-5-4-6-8-10-12-14-17/h4-15H2,1-3H3 |
Clé InChI |
LLZMDXHVWUMVKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)(=O)N1CC12CCCCCCCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B14180714.png)
![3-[(2,6-Difluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14180718.png)
methanone](/img/structure/B14180722.png)

![N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14180738.png)
![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14180740.png)
![1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14180745.png)
![6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180753.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide](/img/structure/B14180759.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol](/img/structure/B14180760.png)

![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)
![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
